Copper(II) tartrate hydrate

Descripción

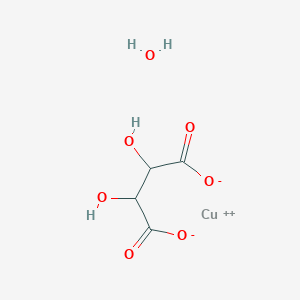

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

copper;2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUZTCHAIPUZJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CuO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals., Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Trihydrate decomposes on heating (USCG, 1999) | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ | |

| Record name | CUPRIC TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 (USCG, 1999) | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

LIGHT BLUE POWDER | |

CAS No. |

815-82-7, 17263-56-8 | |

| Record name | CUPRIC TARTRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, copper(2+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Copper(II) Tartrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of copper(II) tartrate hydrate (B1144303), a compound with applications in various fields, including as a catalyst and a precursor for advanced materials.[1][2] This document details a reliable synthesis protocol and the analytical techniques used to verify the compound's identity and purity, presenting quantitative data in accessible formats and illustrating experimental workflows with clear diagrams.

Synthesis of Copper(II) Tartrate Hydrate

A common and effective method for synthesizing this compound is the gel growth technique, which allows for the slow and controlled formation of crystals.[3][4] This method involves the diffusion of reactant ions through a silica (B1680970) gel medium, leading to the precipitation of the less soluble copper(II) tartrate.[3]

Experimental Protocol: Gel Growth Synthesis

This protocol outlines the single diffusion gel growth method for producing this compound crystals.[4]

Materials:

-

Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O)

-

L-(+)-Tartaric Acid (C₄H₆O₆)

-

Copper(II) Chloride (CuCl₂·2H₂O)

-

Deionized Water

-

Test tubes (e.g., 15 cm x 1.8 cm)

-

pH meter

-

Beakers

-

Graduated cylinders

Procedure:

-

Gel Preparation:

-

Prepare a 1 M solution of sodium metasilicate in deionized water.

-

Prepare a 1 M solution of L-(+)-tartaric acid in deionized water.

-

In a test tube, slowly add the 1 M sodium metasilicate solution to the 1 M tartaric acid solution until a pH of 4.0 is achieved.

-

Seal the test tube and allow the gel to set for a firm consistency. This may take a couple of days.[5]

-

-

Crystal Growth:

-

Once the gel has set, carefully pour a 1 M aqueous solution of copper(II) chloride onto the surface of the gel, minimizing any disturbance to the gel surface.

-

Seal the test tube to prevent evaporation and contamination.

-

Allow the setup to stand at ambient temperature. Copper(II) ions will diffuse into the gel, reacting with the tartrate ions to form crystals of this compound.

-

Visible crystal growth should be observable within several days to weeks.[5]

-

-

Crystal Harvesting and Washing:

-

Once the crystals have reached a desired size, carefully remove them from the gel.

-

Wash the harvested crystals with deionized water to remove any residual reactants or gel.

-

Dry the crystals in a desiccator at room temperature.

-

Characterization of this compound

A suite of analytical techniques is employed to confirm the synthesis of this compound and to characterize its physicochemical properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the synthesized compound. The coordination of the tartrate ligand to the copper(II) ion results in characteristic shifts in the vibrational frequencies of the carboxylate and hydroxyl groups.[3]

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound is ground with potassium bromide (KBr) to form a fine powder. This mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching of water and hydroxyl groups | [6] |

| ~1600 | Asymmetric stretching of carboxylate group (COO⁻) | [7] |

| ~1400 | Symmetric stretching of carboxylate group (COO⁻) | [7] |

| ~1100 | C-O stretching of hydroxyl groups | [6] |

| Below 500 | Cu-O stretching | [8] |

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the compound and to quantify the amount of water of hydration. The analysis involves heating the sample at a constant rate and monitoring its mass loss over time.[9]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the this compound is placed in an alumina (B75360) crucible.

-

Data Acquisition: The sample is heated from ambient temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

Data Presentation:

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| ~80 - 200 | ~14% | Loss of water of hydration (corresponding to approximately 3 water molecules) |

| ~250 - 350 | ~45% | Decomposition of the anhydrous copper(II) tartrate to copper oxide |

Note: The exact temperatures and weight loss percentages can vary depending on the specific hydrate form and experimental conditions.

Powder X-ray Diffraction (XRD)

XRD analysis is employed to confirm the crystalline nature of the synthesized product and to determine its crystal structure.[3]

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the this compound is mounted on a sample holder.

-

Data Acquisition: The XRD pattern is recorded using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10° to 80°.

Data Presentation:

The powder XRD pattern of this compound typically indicates an orthorhombic crystal system.[5] A representative set of diffraction peaks is provided below.

| 2θ (°) | d-spacing (Å) | Miller Indices (hkl) |

| 15.8 | 5.60 | (111) |

| 20.5 | 4.33 | (200) |

| 26.7 | 3.34 | (220) |

| 31.2 | 2.86 | (311) |

Note: The peak positions and intensities can vary slightly depending on the specific crystalline phase and sample preparation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions of the copper(II) ion in the tartrate complex. In an aqueous solution, the d⁹ configuration of Cu(II) typically results in a broad absorption band in the visible region due to d-d transitions.[10]

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in deionized water.

-

Data Acquisition: The UV-Vis spectrum is recorded from 200 to 800 nm using a quartz cuvette.

Data Presentation:

| λmax (nm) | Assignment |

| ~680 | d-d transition of the [Cu(tartrate)(H₂O)₂] complex |

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and characterization processes.

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for the characterization of the synthesized product.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound via the gel growth method and its subsequent characterization using FTIR, TGA, XRD, and UV-Vis spectroscopy. The detailed experimental protocols, tabulated data, and visualized workflows offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the reproducible synthesis and thorough analysis of this important copper complex.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. bjp-bg.com [bjp-bg.com]

- 4. wjarr.com [wjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Unraveling the Crystalline Architecture of Copper(II) Tartrate Hydrate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the crystal structure of copper(II) tartrate hydrate (B1144303), a compound of interest in materials science and drug development. This document details the crystallographic parameters of its known polymorphic forms, offering a comparative analysis through structured data tables. Comprehensive experimental protocols for the synthesis of copper(II) tartrate hydrate via gel growth and hydrothermal methods are presented, alongside detailed methodologies for its characterization using single-crystal X-ray diffraction (XRD), powder XRD, and Fourier-transform infrared (FTIR) spectroscopy. Visualizations of the copper coordination environment and experimental workflows are provided to facilitate a deeper understanding of its structural and synthetic aspects. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling further investigation and application of this versatile coordination polymer.

Introduction

This compound is a metal-organic coordination polymer that has garnered significant attention due to its intriguing structural diversity and potential applications in various scientific fields. The ability of the tartrate ligand, with its multiple chiral centers and coordination sites (both carboxylate and hydroxyl groups), to bridge copper(II) ions leads to the formation of a variety of supramolecular architectures, including one-dimensional chains, two-dimensional layers, and complex three-dimensional networks.[1] The degree of hydration and the specific enantiomer of the tartaric acid used (L-, D-, or meso) further influence the resulting crystal structure.

Understanding the precise three-dimensional arrangement of atoms within this compound is paramount for elucidating its structure-property relationships. This knowledge is crucial for its potential applications, which include catalysis, chiral separations, and as a precursor for novel materials. In the context of drug development, metal-organic frameworks can serve as carriers for therapeutic agents, and a thorough understanding of their crystal structure is essential for designing effective drug delivery systems.

This guide aims to consolidate the current knowledge on the crystal structure of this compound, presenting a detailed overview of its synthesis, and structural characterization for the scientific community.

Crystal Structure and Crystallographic Data

This compound is known to crystallize in several polymorphic forms, with the orthorhombic crystal system being one of the most commonly reported. The structural diversity arises from the flexible coordination chemistry of the copper(II) ion and the multidentate nature of the tartrate ligand. The copper(II) center typically exhibits a distorted octahedral coordination geometry, bonding with oxygen atoms from both the carboxylate and hydroxyl groups of the tartrate ligands, as well as from water molecules.[1]

The tartrate ligand can act as a bridging ligand in various modes, connecting multiple copper centers to form extended polymeric structures. These structures are further stabilized by an extensive network of hydrogen bonds involving the hydroxyl groups of the tartrate, coordinated water molecules, and lattice water molecules. This intricate hydrogen-bonding network plays a crucial role in determining the overall packing and stability of the crystal lattice.

The following tables summarize the crystallographic data for two reported orthorhombic forms of this compound.

Table 1: Crystallographic Data for Orthorhombic this compound (Form I)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.6716637 |

| b (Å) | 11.76998 |

| c (Å) | 9.20782 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 939.8 |

| Z | 4 |

Table 2: Selected Bond Lengths for a Representative Copper(II) Tartrate Complex

| Bond | Length (Å) |

| Cu-O (equatorial) | 1.988(2) |

| Cu-O (axial) | 2.408(2) |

Note: The bond lengths are representative values from a related copper(II) tartrate structure and may vary slightly between different polymorphic forms.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound crystals.

Synthesis

Two primary methods for the synthesis of high-quality single crystals of this compound are the gel growth method and the hydrothermal method.

The gel growth method is a facile and cost-effective technique for growing single crystals of sparingly soluble salts at ambient temperature. The gel medium controls the diffusion of reactants, leading to a slow and controlled crystallization process.

Materials:

-

Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)

-

L-(+)-Tartaric acid (C₄H₆O₆)

-

Copper(II) chloride (CuCl₂) or Copper(II) sulfate (B86663) (CuSO₄)

-

Distilled water

-

Test tubes (25 mm x 200 mm)

-

Beakers

-

Measuring cylinders

-

pH meter

Procedure:

-

Gel Preparation: Prepare a 1 M solution of sodium metasilicate in distilled water. Separately, prepare a 1 M solution of tartaric acid. To prepare the silica (B1680970) gel, slowly add the tartaric acid solution to the sodium metasilicate solution with constant stirring until a pH of 4.0 is reached.

-

Gel Setting: Pour the silica gel solution into clean test tubes up to a height of about 10 cm. Cover the test tubes and allow the gel to set for 48-72 hours at room temperature.

-

Reactant Addition: Once the gel has set, carefully pour a 1 M solution of copper(II) chloride or copper(II) sulfate over the gel to a height of about 5 cm.

-

Crystal Growth: Seal the test tubes and leave them undisturbed at room temperature. Blue, prismatic crystals of this compound will start to appear in the gel after a few days and will continue to grow over several weeks.

-

Harvesting: Once the crystals have reached the desired size, carefully remove them from the gel, wash them with distilled water, and dry them at room temperature.

Hydrothermal synthesis involves carrying out the crystallization process in an aqueous solution at elevated temperatures and pressures. This method can yield highly crystalline products and can be used to synthesize novel phases that are not accessible at ambient conditions.

Materials:

-

Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O)

-

L-(+)-Tartaric acid (C₄H₆O₆)

-

Distilled water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Reactant Mixture: In a typical synthesis, dissolve copper(II) acetate monohydrate and L-(+)-tartaric acid in a 1:1 molar ratio in distilled water in a Teflon liner for the autoclave.

-

Sealing and Heating: Seal the Teflon liner inside the stainless steel autoclave and heat it in an oven at a temperature of 120-160 °C for 24-72 hours.

-

Cooling and Crystal Recovery: After the reaction is complete, allow the autoclave to cool slowly to room temperature. The resulting crystals are then collected by filtration, washed with distilled water and ethanol, and air-dried.

Characterization

Single-crystal XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

PXRD is used to identify the crystalline phases present in a bulk sample and to determine the unit cell parameters.

Procedure:

-

Sample Preparation: A finely ground powder of the this compound crystals is packed into a sample holder.

-

Data Collection: The sample is placed in a powder X-ray diffractometer, and a diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities with a database of known materials. The unit cell parameters can be refined from the peak positions using software packages that employ methods such as Rietveld refinement.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Procedure:

-

Sample Preparation: A small amount of the powdered this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder is placed directly onto the ATR crystal.

-

Data Collection: The sample is placed in the sample compartment of an FTIR spectrometer, and an infrared spectrum is recorded.

-

Spectral Analysis: The positions and shapes of the absorption bands in the spectrum are analyzed to identify the characteristic vibrational modes of the tartrate ligand (e.g., O-H, C=O, C-O stretches) and to confirm the coordination of the carboxylate and hydroxyl groups to the copper(II) ion.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the crystal structure and experimental workflow for this compound.

Figure 1: A schematic representation of the distorted octahedral coordination environment of the Copper(II) ion in a tartrate hydrate complex.

Figure 2: A flowchart illustrating the experimental workflows for the gel growth and hydrothermal synthesis of this compound.

Figure 3: A logical workflow for the structural and spectroscopic characterization of synthesized this compound crystals.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, with a focus on its orthorhombic polymorphs. The detailed experimental protocols for its synthesis and characterization are intended to be a practical resource for researchers in the field. The provided crystallographic data, while highlighting the need for more complete datasets for certain forms, offers a solid foundation for understanding the structural intricacies of this coordination polymer.

The visualizations of the copper coordination sphere and experimental workflows serve to simplify complex concepts and procedures. It is anticipated that this guide will facilitate further research into the synthesis of novel copper(II) tartrate-based materials with tailored properties for a range of applications, from materials science to the development of new drug delivery systems. Future work should focus on the targeted synthesis of specific polymorphs and a more detailed investigation of their physical and chemical properties.

References

solubility of copper(II) tartrate hydrate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of copper(II) tartrate hydrate (B1144303) in various solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics, key factors influencing solubility, and detailed experimental protocols for determining the aqueous solubility product constant (Ksp). This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction

Copper(II) tartrate is a metal coordination complex that exists in various hydrated forms. It is a blue to green crystalline powder and its solubility is a critical parameter in various applications, including as a catalyst, in electroplating, and potentially in pharmaceutical formulations. Understanding its behavior in different solvent systems is essential for process development, formulation, and analytical method development. This guide synthesizes the available information on the solubility of copper(II) tartrate hydrate, providing a foundational understanding for scientific and development endeavors.

Factors Influencing Solubility

The dissolution of this compound is not straightforward and is influenced by several factors:

-

Temperature: The solubility of copper(II) tartrate in aqueous solutions is expected to increase with temperature.[1]

-

pH: As a salt of a weak acid, the solubility of copper(II) tartrate is highly dependent on pH. It is more soluble in acidic and alkaline solutions compared to neutral water.[1][2][3] In acidic solutions, the tartrate ion is protonated, shifting the dissolution equilibrium. In alkaline solutions, the formation of soluble copper-hydroxy complexes can enhance solubility.

-

Complex Formation: Copper(II) tartrate's solubility can be significantly increased in the presence of ligands that form soluble complexes with copper(II) ions. For instance, it is soluble in excess tartrate solutions due to the formation of such complexes.[1]

Solubility Data

Specific quantitative solubility data for this compound is not widely available. The following table summarizes the qualitative solubility in various solvents and provides the reported solubility product constant (Ksp) in an aqueous medium.

| Solvent System | Solubility | Quantitative Data (at 25 °C) |

| Water | Slightly soluble / Insoluble[2][4] | Solubility Product Constant (Ksp) for CuC₄H₄O₆ · 2H₂O: Mentioned to be determined at an ionic strength of 0.3[5] |

| Acids | Soluble[2][3] | Data not available |

| Alkali Solutions | Soluble[2][3] | Data not available |

| Organic Solvents | ||

| Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| DMSO | May be soluble[6] | Data not available |

Experimental Protocol: Determination of Aqueous Solubility Product Constant (Ksp)

The solubility of sparingly soluble salts like copper(II) tartrate in water is often quantified by its solubility product constant (Ksp). The Ksp can be determined experimentally by measuring the concentration of the dissolved ions in a saturated solution. For copper(II) tartrate, which dissociates as follows:

CuC₄H₄O₆(s) ⇌ Cu²⁺(aq) + C₄H₄O₆²⁻(aq)

The Ksp is given by: Ksp = [Cu²⁺][C₄H₄O₆²⁻][7]

A common method for determining the Ksp of copper(II) tartrate is through spectrophotometry, owing to the characteristic blue color of the hydrated copper(II) ion.[7][8]

Materials and Equipment

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O)

-

Distilled or deionized water

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks (various sizes)

-

Pipettes

-

Centrifuge and centrifuge tubes

-

Filter paper and funnel or syringe filter

Procedure

Part A: Preparation of a Saturated Copper(II) Tartrate Solution [7][8]

-

Prepare 0.1 M copper(II) sulfate and 0.1 M sodium tartrate stock solutions.

-

In a flask, mix equal volumes of the 0.1 M copper(II) sulfate and 0.1 M sodium tartrate solutions. A precipitate of copper(II) tartrate will form.

-

Agitate the mixture for an extended period (e.g., 1 hour) to ensure equilibrium is reached and the solution is saturated.

-

Allow the precipitate to settle.

-

Separate the supernatant (the saturated solution) from the solid precipitate by centrifugation followed by filtration. The resulting solution should be clear.

Part B: Preparation of Standard Solutions [7]

-

Prepare a series of standard copper(II) sulfate solutions of known concentrations (e.g., ranging from 0.005 M to 0.02 M) by diluting the 0.1 M copper(II) sulfate stock solution.

Part C: Spectrophotometric Analysis [7]

-

Set the spectrophotometer to a wavelength of 675 nm, which is in the region of maximum absorbance for the hydrated copper(II) ion.[7]

-

Use a blank solution (distilled water) to zero the spectrophotometer.

-

Measure the absorbance of each of the standard copper(II) sulfate solutions.

-

Plot a calibration curve of absorbance versus the concentration of Cu²⁺.

-

Measure the absorbance of the saturated copper(II) tartrate supernatant obtained in Part A.

-

Using the calibration curve, determine the concentration of Cu²⁺ in the saturated solution.

Calculation of Ksp

-

From the stoichiometry of the dissolution, in a pure aqueous solution, the concentration of the tartrate ion [C₄H₄O₆²⁻] is equal to the concentration of the copper(II) ion [Cu²⁺].

-

Calculate the Ksp using the formula: Ksp = [Cu²⁺]².

Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the solubility product constant of copper(II) tartrate.

Conclusion

While quantitative solubility data for this compound remains limited in readily accessible literature, a qualitative understanding of its solubility and the factors that influence it can be established. The compound exhibits low solubility in water, which is enhanced in acidic and alkaline conditions, and in the presence of complexing agents. For precise quantification of its aqueous solubility, the determination of its solubility product constant via spectrophotometry is a reliable and well-documented experimental approach. The protocol and workflow provided in this guide offer a solid foundation for researchers and scientists to assess the aqueous solubility of this compound in their specific applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Cupric tartrate | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cupric tartrate | 815-82-7 [chemicalbook.com]

- 4. Solved Part C: Determination of the | Chegg.com [chegg.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. more.juniata.edu [more.juniata.edu]

- 8. digitalcommons.imsa.edu [digitalcommons.imsa.edu]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Copper(II) Tartrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of copper(II) tartrate hydrate (B1144303). The information presented is collated from various scientific studies and is intended to be a valuable resource for professionals in research, science, and drug development who work with or encounter copper-containing compounds. This document details the synthesis, experimental protocols for thermal analysis, quantitative data on decomposition stages, and a proposed decomposition pathway.

Introduction

Copper(II) tartrate hydrate, a metal-organic compound, finds applications in various fields, including as a catalyst and as a precursor for the synthesis of copper-based materials. A thorough understanding of its thermal stability and decomposition mechanism is crucial for its application in areas where it might be subjected to elevated temperatures, such as in certain drug formulation processes or materials synthesis. The thermal decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt to form copper oxides.

Synthesis of this compound

A common method for the synthesis of this compound in a laboratory setting is through a gel growth technique, which allows for the formation of well-defined crystals.

Experimental Protocol: Single Diffusion Gel Growth [1][2]

-

Gel Preparation: A solution of sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O) is prepared in deionized water. To this, a solution of tartaric acid (C₄H₆O₆) is added until a pH of 4.0 is achieved. This mixture is then poured into a test tube and allowed to set into a firm gel.

-

Reactant Addition: Once the gel has set, an aqueous solution of a copper salt, such as copper(II) chloride (CuCl₂·2H₂O), is carefully poured on top of the gel.

-

Crystal Growth: The test tube is sealed and left undisturbed. Copper(II) ions diffuse into the gel and react with the tartrate ions to form crystals of this compound. The crystals are typically harvested after several days.

Thermal Analysis Techniques

The thermal decomposition of this compound is primarily investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide information on mass loss and thermal events (endothermic or exothermic reactions) as a function of temperature.

Experimental Protocol: TGA/DTA [3]

-

Apparatus: A simultaneous TGA/DTA instrument is typically used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, commonly a dynamic inert gas flow (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min). Some studies also investigate the decomposition in an oxidizing atmosphere like air.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate, typically 10 °C/min.

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound generally proceeds in two or three distinct stages. The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere. The data from various studies are summarized in the table below.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Proposed Process | Thermal Event |

| Stage 1: Dehydration | 40 - 150 | ~20 | 20.3 (for trihydrate) | Cu(C₄H₄O₆)·3H₂O → Cu(C₄H₄O₆) + 3H₂O | Endothermic |

| Stage 2: Decomposition of Anhydrous Salt | 220 - 280 | ~52 | 51.2 | Cu(C₄H₄O₆) → CuO + gaseous products | Exothermic |

| Stage 3: Further Decomposition (in air) | > 280 | ~4 | 3.8 | Partial oxidation and decomposition of copper oxides | Exothermic |

Note: The theoretical mass loss is calculated based on the chemical formula of copper(II) tartrate trihydrate (Cu(C₄H₄O₆)·3H₂O).

Characterization of Decomposition Products

The solid residues at different stages of decomposition are typically characterized by X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to identify the crystalline phases and changes in functional groups.

5.1. Fourier-Transform Infrared Spectroscopy (FTIR)

-

This compound: The FTIR spectrum of the initial compound shows characteristic absorption bands for O-H stretching of water and hydroxyl groups (~3400-3200 cm⁻¹), C=O stretching of the carboxylate group (~1600 cm⁻¹), C-O stretching (~1400-1200 cm⁻¹), and metal-oxygen (Cu-O) bonds (below 800 cm⁻¹)[4].

-

Anhydrous Copper(II) Tartrate: After the first stage of decomposition, the broad O-H stretching band corresponding to water molecules diminishes.

-

Final Product (CuO): The final product exhibits the characteristic absorption bands of copper(II) oxide.

5.2. X-ray Diffraction (XRD)

-

This compound: The initial material exhibits a crystalline structure, which has been identified as orthorhombic[4].

-

Intermediate and Final Products: XRD analysis of the residues after heating confirms the transformation of the crystalline structure. The final product is generally identified as copper(II) oxide (CuO), although under certain conditions, the presence of copper(I) oxide (Cu₂O) has also been reported[4].

Proposed Thermal Decomposition Pathway

Based on the available data, a multi-step thermal decomposition pathway for this compound is proposed. The decomposition is initiated by the loss of water molecules, followed by the breakdown of the organic tartrate ligand, ultimately yielding copper oxide.

6.1. Step 1: Dehydration

The first step is an endothermic process involving the removal of water of hydration to form anhydrous copper(II) tartrate. For copper(II) tartrate trihydrate, this occurs in the temperature range of approximately 40-150 °C.

Cu(C₄H₄O₆)·3H₂O(s) → Cu(C₄H₄O₆)(s) + 3H₂O(g)

6.2. Step 2: Decomposition of the Anhydrous Salt

The second stage is a major exothermic decomposition of the anhydrous copper(II) tartrate, occurring around 220-280 °C. This step involves the breakdown of the tartrate ligand, leading to the formation of copper(II) oxide and various gaseous products. The exact composition of the evolved gases requires further analysis by techniques such as mass spectrometry, but is expected to include carbon dioxide and carbon monoxide.

Cu(C₄H₄O₆)(s) → CuO(s) + Gaseous Products (e.g., CO, CO₂, H₂O)

6.3. Step 3: High-Temperature Transformations

At higher temperatures, particularly in an air atmosphere, further reactions can occur. A slight mass increase observed in some TGA curves above 280 °C suggests partial oxidation of any reduced copper species that may have formed as intermediates. A final decomposition step at very high temperatures (around 1050 °C) has been attributed to the decomposition of copper(II) oxide and copper(I) oxide.

Visualizations

Experimental Workflow for Thermal Analysis

Proposed Thermal Decomposition Pathway of this compound

References

physical and chemical properties of copper(II) tartrate hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of copper(II) tartrate hydrate (B1144303). It includes quantitative data, detailed experimental protocols, and visualizations to support research and development activities. The information is curated for professionals in scientific research and drug development who may utilize this compound in various applications, from synthetic chemistry to the formulation of novel therapeutic agents.

Core Properties and Identifiers

Copper(II) tartrate hydrate is a coordination complex with applications ranging from a catalyst in organic synthesis to a component in agricultural formulations and food preservatives.[1] Its properties are dictated by the coordination of copper(II) ions with tartrate ligands and the degree of hydration.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Name | This compound | [1][2][3] |

| Synonyms | Cupric tartrate hydrate, Tartaric acid cupric salt | [1][2] |

| CAS Number | 946843-80-7 | [1][2][4] |

| Molecular Formula | [-CH(OH)CO₂]₂Cu·xH₂O (or CuC₄H₄O₆·xH₂O) | [1][2][4] |

| Molecular Weight | 211.62 g/mol (anhydrous basis) | [1][2] |

| PubChem CID | 16213749 | [1][5] |

| EC Number | 212-425-0 |

| MDL Number | MFCD00150650 |[1][2] |

Physical and Chemical Data

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.

Table 2: Physical Properties | Property | Description | Reference | | :--- | :--- | :--- | | Appearance | Blue to green crystalline powder. |[1][2][3][4][6] | | Solubility | Slightly soluble in water.[7][8] Soluble in acid and alkaline solutions.[7] Solubility is influenced by temperature and pH, with increased solubility at higher temperatures and in basic solutions.[9] | | Melting Point | Decomposes at approximately 275 °C. |[1][2][10][11] |

Table 3: Chemical and Stability Properties | Property | Description | Reference | | :--- | :--- | :--- | | Purity | Available with purity ≥98% (by titration) or 99.9% (trace metals basis). |[2][10] | | Stability | Stable for at least 2 years when stored at -20°C.[10] Sensitive to air and moisture.[2] | | Storage | Store at room temperature[1] or under inert gas (nitrogen or argon) at 2-8°C.[7] | | Hazardous Decomposition | Decomposes upon heating to produce carbon monoxide, carbon dioxide, and oxides of copper.[6] |

Structural and Spectroscopic Data

Understanding the structural and spectroscopic profile of this compound is essential for its characterization.

Table 4: Crystal Structure and Spectroscopic Information | Analysis Type | Data | Reference | | :--- | :--- | :--- | | Crystal System | Orthorhombic |[12][13] | | Coordination Geometry | The Cu(II) atom typically adopts a distorted octahedral geometry, coordinating with oxygen atoms from tartrate ions and water molecules.[14] | | FTIR Spectroscopy | Key vibrational bands observed include: O–H stretching (~3260 cm⁻¹), C=O stretching (~1600 cm⁻¹), C–O stretching (~1380 cm⁻¹, ~1236 cm⁻¹), and C–H stretching (~1103 cm⁻¹).[12] | | UV-Vis Spectroscopy | The material shows transparency in the UV-visible region. The optical band gap has been determined to be 5.24 eV.[13][15] |

Thermal Analysis

Thermal analysis reveals the dehydration and decomposition processes of the hydrated compound.

Table 5: Thermal Decomposition Data | Analysis Type | Observation | Reference | | :--- | :--- | :--- | | Thermogravimetric Analysis (TGA) | Dehydration (loss of water molecules) begins around 90.1°C, with the compound being thermally stable up to 111°C.[12] A sharp decomposition occurs around 232°C, leading to the formation of CuO at 275°C.[12] | | Differential Scanning Calorimetry (DSC) | An endothermic peak at 96.7°C corresponds to dehydration.[15] An exothermic peak around 286.2°C is associated with the decomposition of the tartrate moiety.[15] The apparent melting point is assigned at 314.5°C.[15] |

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of this compound.

This method allows for the growth of high-quality single crystals by controlling the diffusion of reactants through a silica (B1680970) gel medium.

Protocol:

-

Gel Preparation: A solution of sodium metasilicate (B1246114) (e.g., 1M) is prepared in deionized water. The pH of the solution is adjusted using tartaric acid to form a silica gel.[16]

-

Gel Setting: The mixture is poured into test tubes and allowed to set for a specific aging period to establish a stable gel network.[16]

-

Reactant Diffusion: An aqueous solution of a copper salt, such as copper(II) chloride (CuCl₂), is carefully layered on top of the set gel. This solution acts as the supernatant or outer reactant.[16]

-

Crystal Growth: Over time, Cu²⁺ ions from the supernatant diffuse into the gel matrix.[12] They react with the tartrate ions (C₄H₄O₆²⁻) already present in the gel, leading to the slow formation and growth of this compound crystals within the gel.[12][16]

-

Harvesting: Once the crystals have grown to a desired size, they are carefully harvested from the gel, washed with deionized water, and dried.

The solubility product constant (Ksp) of copper(II) tartrate can be determined spectrophotometrically by measuring the concentration of the colored Cu²⁺ ion in a saturated solution.[17][18]

Protocol:

-

Preparation of Saturated Solution: A saturated solution is prepared by mixing solutions of a soluble copper salt (e.g., 0.100 M CuSO₄) and a soluble tartrate salt (e.g., 0.100 M sodium tartrate).[17][19] The tartrate is kept in excess to ensure the precipitation of copper(II) tartrate.[17][19]

-

Equilibration and Separation: The mixture is allowed to equilibrate (e.g., for 15 minutes) to form a precipitate.[19] The precipitate is then removed by centrifugation or filtration to obtain a clear, saturated supernatant.[17][19]

-

Preparation of Standard Solutions: A series of standard copper solutions of known concentrations (e.g., 0.010 M to 0.020 M) are prepared.[17][19]

-

Spectrophotometric Measurement: The spectrophotometer is set to the wavelength of maximum absorbance for the Cu²⁺ ion (e.g., 675 nm).[17][19] A blank solution (containing sodium tartrate but no copper) is used to zero the instrument.[19]

-

Data Analysis: The absorbances of the standard solutions are measured to create a calibration curve (Absorbance vs. [Cu²⁺]). The absorbance of the saturated solution is then measured, and its [Cu²⁺] is determined from the curve. The Ksp is calculated using the expression: Ksp = [Cu²⁺][C₄H₄O₆²⁻].[17]

The copper content, and thus the purity, of the compound can be determined by complexometric titration.

Protocol:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable acidic solution to release the Cu²⁺ ions.

-

Titration: The solution is titrated with a standardized solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).

-

Endpoint Detection: A metallochromic indicator that changes color at the endpoint of the reaction is used to determine when all Cu²⁺ ions have been complexed by the EDTA.

-

Calculation: The percentage of copper in the sample is calculated based on the volume and concentration of the EDTA solution used and the initial mass of the sample.[2]

Visualizations of Workflows and Processes

The following diagrams illustrate key experimental and logical workflows related to this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Cupric tartrate hydrate | CuC4H4O6*XH2O - Ereztech [ereztech.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. strem.com [strem.com]

- 5. This compound | C4H6CuO7 | CID 16213749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Cupric tartrate | 815-82-7 [chemicalbook.com]

- 8. Cupric tartrate | C4H4CuO6 | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound - CAS-Number 946843-80-7 - Order from Chemodex [chemodex.com]

- 11. ≥95.0% (calc. on dry substance, RT), solid | Sigma-Aldrich [sigmaaldrich.com]

- 12. KCG - Portal of Journals [kcgjournal.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. wjarr.com [wjarr.com]

- 16. wjarr.com [wjarr.com]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. more.juniata.edu [more.juniata.edu]

An In-depth Technical Guide to Copper(II) Tartrate Hydrate: Molecular Formula and Weight

This technical guide provides a detailed overview of the molecular formula and weight of copper(II) tartrate and its hydrated forms, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Forms

Copper(II) tartrate exists in an anhydrous state and as various hydrates, with the number of water molecules (x) varying. The anhydrous form has the chemical formula C₄H₄CuO₆.[1][2] The hydrated forms are generally represented by the formula [-CH(OH)CO₂]₂Cu·xH₂O.[3][4] A common form is the monohydrate, where x is equal to 1.[5]

Quantitative Data Summary

The molecular formula and weight for the anhydrous and common hydrated forms of copper(II) tartrate are summarized in the table below. These values are calculated based on the standard atomic weights of the constituent elements.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Copper(II) Tartrate (Anhydrous) | C₄H₄CuO₆ | 211.62[1][2] |

| Copper(II) Tartrate Monohydrate | C₄H₄CuO₆·H₂O | 229.63[5] |

| Copper(II) Tartrate Hydrate (B1144303) (General) | C₄H₄CuO₆·xH₂O | 211.62 + (18.015 * x) |

Methodology for Molecular Weight Calculation

The molecular weight of each compound was determined by summing the atomic weights of its constituent atoms. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) were used for this calculation.

Atomic Weights of Constituent Elements:

| Element | Symbol | Atomic Weight ( g/mol ) |

| Copper | Cu | 63.546[6][7] |

| Carbon | C | 12.011[8][9] |

| Hydrogen | H | 1.008[10][11] |

| Oxygen | O | 15.999[12][13] |

Calculation Example for Copper(II) Tartrate Monohydrate (C₄H₄CuO₆·H₂O):

-

Copper (Cu): 1 × 63.546 = 63.546

-

Carbon (C): 4 × 12.011 = 48.044

-

Hydrogen (H): (4 + 2) × 1.008 = 6.048

-

Oxygen (O): (6 + 1) × 15.999 = 111.993

-

Total Molecular Weight: 63.546 + 48.044 + 6.048 + 111.993 = 229.631 g/mol

Structural Representation

To illustrate the relationship between the anhydrous and hydrated forms of copper(II) tartrate, the following logical diagram is provided.

Caption: Relationship between anhydrous and hydrated forms of copper(II) tartrate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Cupric tartrate hydrate | CuC4H4O6*XH2O - Ereztech [ereztech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 酒石酸銅(II) 水和物 - 酒石酸銅塩, 銅酒石酸塩 水和物 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Copper - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Atomic Weight of Copper | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Atomic/Molar mass [westfield.ma.edu]

- 9. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 12. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Copper(II) Tartrate Hydrate: Identification, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper(II) tartrate hydrate (B1144303), a compound of growing interest in various scientific fields, including drug development. This document details its chemical identification, experimental protocols for its synthesis and analysis, and explores its potential applications, particularly in oncology.

Core Identification and Properties

Copper(II) tartrate hydrate is a coordination complex of copper in the +2 oxidation state with tartrate ions. Its hydrated form indicates the presence of water molecules within its crystal structure.

Chemical Identifiers

A clear identification of chemical compounds is crucial for research and regulatory purposes. The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 946843-80-7[1][2][3][4][5][6] |

| Molecular Formula | [-CH(OH)CO2]2Cu·xH2O[2][3][5] |

| Molecular Weight | 211.62 g/mol (anhydrous basis)[1][2][3][5] |

| Synonyms | Cupric tartrate hydrate, Tartaric acid cupric salt[1][2] |

| EC Number | 212-425-0[1][3][5] |

| PubChem CID | 16213749[2] |

| MDL Number | MFCD00150650[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Blue to green crystalline powder[1][2] |

| Melting Point | ~275 °C with decomposition[2][4] |

| Solubility | Soluble in water[7] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[4] |

| Purity | Commercially available in various purities, up to 99.9% trace metals basis.[3] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of scientific research. This section provides protocols for the synthesis and characterization of copper(II) tartrate.

Synthesis of this compound Crystals (Gel Growth Method)

This method allows for the growth of single crystals of copper(II) tartrate, which is particularly useful for crystallographic studies.[8][9]

Materials:

-

Copper(II) chloride (CuCl₂)

-

Tartaric acid (C₄H₆O₆)

-

Sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O)

-

Distilled water

Procedure:

-

Gel Preparation: Prepare a solution of sodium metasilicate in distilled water. Separately, prepare a solution of tartaric acid. Mix the two solutions to form a silica (B1680970) gel. The pH of the gel should be carefully controlled, as it affects crystal growth.

-

Reactant Addition: Once the gel has set, carefully pour a solution of copper(II) chloride onto the surface of the gel.

-

Crystal Growth: Allow the setup to stand undisturbed. The copper(II) ions will diffuse into the gel and react with the tartaric acid to form crystals of copper(II) tartrate. The growth process can take several days.

-

Isolation: Once the crystals have reached the desired size, they can be carefully removed from the gel, washed with distilled water, and dried.

Preparation of a Copper(II) Tartrate Complex in Solution (Fehling's Solution)

Fehling's solution is a classic chemical reagent containing a deep blue complex of copper(II) with tartrate ions in an alkaline medium. This protocol is widely used for the detection of reducing sugars.[2][3][4][10]

Materials:

-

Fehling's Solution A: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), distilled water, and a few drops of dilute sulfuric acid.

-

Fehling's Solution B: Potassium sodium tartrate (Rochelle salt, KNaC₄H₄O₆·4H₂O), sodium hydroxide (B78521) (NaOH), and distilled water.

Procedure:

-

Prepare Fehling's Solution A: Dissolve approximately 7 g of CuSO₄·5H₂O in 100 mL of distilled water containing 2 drops of dilute sulfuric acid.[2]

-

Prepare Fehling's Solution B: Dissolve approximately 35 g of potassium sodium tartrate and 12 g of NaOH in 100 mL of distilled water.[2]

-

Storage: Store the two solutions separately in stoppered bottles.

-

Working Solution: For use, mix equal volumes of Fehling's Solution A and Fehling's Solution B. The resulting deep blue solution contains the copper(II) tartrate complex.

Characterization Techniques

A variety of analytical methods can be employed to confirm the identity and purity of the synthesized this compound.

| Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | To determine the crystal structure and phase purity of the synthesized compound.[8][9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule and confirm the coordination of the tartrate ligand to the copper ion.[8][9] |

| UV-Visible Spectroscopy | To study the electronic transitions of the copper(II) ion in the complex. |

| Elemental Analysis | To determine the elemental composition (C, H, Cu) of the compound and confirm its stoichiometry. |

Applications in Drug Development

Copper complexes have emerged as a promising class of compounds in the development of new therapeutics, particularly in the field of oncology.[11] The biological activity of these complexes is often attributed to the redox properties of the copper ion.

Anticancer Activity and Mechanism of Action

Numerous studies have demonstrated the potential of copper(II) complexes to induce cell death in cancer cells, often through the induction of apoptosis.[12][13][14][15] While research on copper(II) tartrate specifically is ongoing, the general mechanisms observed for copper(II) complexes are highly relevant.

The proposed mechanism often involves the generation of reactive oxygen species (ROS) within the cancer cells. This increase in oxidative stress can lead to a cascade of events, including:

-

Disruption of Mitochondrial Membrane Potential: ROS can damage the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[13]

-

Activation of Caspases: The release of cytochrome c can trigger the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[13][14]

-

DNA Damage: ROS can directly damage DNA, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used methods to evaluate the cytotoxic effects of potential drug candidates.[16]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

This compound solution (or the copper complex to be tested)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound solution for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Visualizations

Diagrams are provided to illustrate key experimental workflows and biological pathways.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Signaling pathway for copper-induced apoptosis in cancer cells.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]

- 3. Fehling's solution - Wikipedia [en.wikipedia.org]

- 4. Notes on Fehling test [unacademy.com]

- 5. Synthesis, characterization, and crystal structure of aquabis(4,4′-dimethoxy-2,2′-bipyridine)[μ-(2R,3R)-tartrato(4−)]dicopper(II) octahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Cupric tartrate hydrate | CuC4H4O6*XH2O - Ereztech [ereztech.com]

- 7. digitalcommons.imsa.edu [digitalcommons.imsa.edu]

- 8. wjarr.com [wjarr.com]

- 9. bjp-bg.com [bjp-bg.com]

- 10. mlsu.ac.in [mlsu.ac.in]

- 11. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Copper(II) mixed chelate compounds induce apoptosis through reactive oxygen species in neuroblastoma cell line CHP-212 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

coordination chemistry of copper(II) with tartaric acid

An In-depth Technical Guide on the Coordination Chemistry of Copper(II) with Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a subject of significant interest due to its relevance in various fields, including analytical chemistry, materials science, and pharmacology. The interaction between copper(II) ions and tartaric acid leads to the formation of a variety of complex species, the nature of which is highly dependent on factors such as pH, the molar ratio of the reactants, and the presence of other coordinating ligands. This document details the synthesis, characterization, and thermodynamics of these complexes, offering valuable insights for professionals in research and drug development.

Introduction to Copper(II)-Tartrate Complexes

Tartaric acid (C₄H₆O₆), a dicarboxylic acid with two hydroxyl groups, acts as a versatile chelating agent for metal ions. With copper(II), it can coordinate through its carboxylate and hydroxyl groups, leading to the formation of mononuclear, binuclear, and polymeric complexes.[1] The chirality of tartaric acid also allows for the synthesis of chiral coordination polymers.[1] The most well-known application of copper(II)-tartrate coordination is in Fehling's solution, a reagent used for the detection of reducing sugars.[1][2][3][4][5] In this alkaline solution, tartrate ions form a deep blue, water-soluble complex with copper(II), preventing the precipitation of copper(II) hydroxide (B78521).[2][5]

The coordination of copper(II) with tartrate is not only fundamental to classical analytical tests but also holds potential in the design of new materials and therapeutic agents. Copper complexes, in general, are being explored for their potential as antimicrobial, antiviral, anti-inflammatory, and antitumor agents.

Thermodynamics of Complex Formation

The stability of copper(II)-tartrate complexes is a critical aspect of their chemistry, influencing their formation and reactivity in solution. The stability constants (log β) and formation constants (log K) quantify the affinity of the copper(II) ion for the tartrate ligand. These constants are typically determined using techniques such as potentiometric titration and spectrophotometry.

Table 1: Stability Constants of Copper(II)-Tartrate Complexes

| Complex Species | Log β / Log K | Conditions | Reference |

| [Cu(Tar)] | logβ₁ = 3.03 | --- | [6] |

| [Cu(Tar)₂(OH)₄]⁴⁻ | lgK = 5.11 | Neutral pH | [3][7] |

| Cu(OH)₂T²⁻ | --- | Alkaline pH | [3] |

| CuT₂²⁻ | --- | Alkaline pH | [3] |

| [CuHImTar] | --- | pH 0-9 | [7] |

Note: "Tar" represents the tartrate dianion. The stability of these complexes is significantly influenced by pH.

pH-Dependent Speciation

The speciation of copper(II)-tartrate complexes in aqueous solution is highly dependent on the pH. At different pH values, tartaric acid exists in different protonation states, and the hydroxyl groups can also deprotonate to participate in coordination. This leads to a variety of complex structures with different stoichiometries and charges.

In acidic to neutral solutions, both the carboxylate and hydroxyl groups of tartaric acid can coordinate to the copper(II) ion. As the pH increases into the alkaline range, deprotonation of the hydroxyl groups facilitates stronger chelation, leading to the formation of more stable complexes, such as those found in Fehling's solution.[3] The formation of various hydroxy- and tartrato-containing copper(II) species can be predicted based on thermodynamic data and speciation diagrams.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of copper(II)-tartrate complexes.

Synthesis of Copper(II) Tartrate Crystals (Gel Diffusion Method)

This method allows for the growth of single crystals of copper(II) tartrate.

Materials:

-

Copper(II) chloride (CuCl₂)

-

Tartaric acid (C₄H₆O₆)

-

Sodium metasilicate (B1246114) (Na₂SiO₃)

-

Distilled water

-

Test tubes

-

Gel Preparation: Prepare a 1 M solution of tartaric acid and a 1 M solution of sodium metasilicate in distilled water. Mix the two solutions in a test tube until a pH of 4.0 is reached to form a silica (B1680970) gel. Allow the gel to set.

-

Reactant Addition: Once the gel has solidified, carefully pour a 1 M aqueous solution of copper(II) chloride onto the surface of the gel.

-

Crystal Growth: Seal the test tube and allow it to stand undisturbed. Copper(II) chloride will diffuse into the gel and react with the tartaric acid to form crystals of copper(II) tartrate over several days.

-

Isolation: Carefully remove the grown crystals from the gel, wash them with distilled water, and dry them.

Preparation of Fehling's Solution

Fehling's solution is a classic example of a copper(II)-tartrate complex in an alkaline medium. It is prepared by mixing two solutions, Fehling's A and Fehling's B, immediately before use.[1][2][4][5]

Fehling's Solution A:

-

Dissolve 34.65 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in distilled water and dilute to 500 mL.[4]

Fehling's Solution B:

-

Dissolve 173 g of potassium sodium tartrate (Rochelle salt) and 50 g of sodium hydroxide (NaOH) in distilled water and dilute to 500 mL.[4]

Procedure:

-

Mix equal volumes of Fehling's A and Fehling's B solutions to obtain the deep blue Fehling's solution. The resulting solution contains the bistartratocuprate(II) complex.

Characterization Methods

This technique is used to determine the stability constants of the formed complexes by monitoring the pH change upon addition of a titrant.

Equipment:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer

-

Titration vessel

-

Solution Preparation: Prepare solutions of known concentrations of copper(II) nitrate, tartaric acid, a standard acid (e.g., HNO₃), and a carbonate-free standard base (e.g., NaOH). Maintain a constant ionic strength using an electrolyte like NaNO₃.

-

Titration: Titrate a solution containing the copper(II) ion and tartaric acid with the standard base. Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The data can be analyzed using computer programs to calculate the protonation constants of the ligand and the stability constants of the copper(II)-tartrate complexes.

Job's method is used to determine the stoichiometry of the predominant complex in solution.[7][11][12]

Equipment:

-

UV-Visible Spectrophotometer

-

Cuvettes

-

Solution Preparation: Prepare equimolar solutions of a copper(II) salt and tartaric acid.

-

Continuous Variation: Prepare a series of solutions where the mole fractions of the copper(II) and tartrate are varied, while keeping the total molar concentration constant.

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

-

Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (metal:ligand) complex.

Cyclic voltammetry provides information about the redox properties of the copper(II)-tartrate complexes.

Equipment:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

Procedure: [13][14][15][16][17]

-

Electrolyte Solution: Prepare a solution of the copper(II)-tartrate complex in a suitable solvent containing a supporting electrolyte.

-

Voltammetric Scan: Apply a potential sweep to the working electrode and record the resulting current. The potential is swept linearly to a set potential and then reversed.

-

Data Analysis: The resulting voltammogram shows peaks corresponding to the reduction and oxidation of the copper species in the complex. The peak potentials and currents provide information about the redox potentials and the kinetics of the electron transfer processes.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a copper(II)-tartrate complex.

References

- 1. Fehling’s solution: Preparation, Tests and Application [allen.in]

- 2. Fehling's solution - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Fehling Solution: Formula, Test, Preparation, Uses & Examples [vedantu.com]

- 5. Formation of Fehling’s Solution [unacademy.com]

- 6. Spectrophotometric Determination of Cu2+ and Monitoring of Hg2+ and Ni2+ in some Iranian Vegetables Using 6-(2-Naphthyl)-2, 3-Dihydro-as-triazine-3-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. tsijournals.com [tsijournals.com]

- 10. jetir.org [jetir.org]

- 11. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 12. asdlib.org [asdlib.org]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. uni-due.de [uni-due.de]

- 17. ossila.com [ossila.com]

Spectroscopic Analysis of Copper(II) Tartrate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of copper(II) tartrate hydrate (B1144303), focusing on Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details experimental methodologies, presents key spectral data, and illustrates the relationship between the compound's structure and its spectroscopic signatures.

Introduction

Copper(II) tartrate hydrate is a metal complex with applications in various fields, including as a component in Fehling's solution for detecting reducing sugars, in electroplating, and as a catalyst.[1][2] Its coordination chemistry, involving the tartrate ligand and water molecules, gives rise to distinct spectroscopic properties. Understanding these properties through techniques like FTIR and UV-Vis spectroscopy is crucial for quality control, structural elucidation, and the development of new applications, particularly in contexts such as drug development where metal-ligand interactions are of significant interest.

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For this compound, this technique is instrumental in identifying the coordination of the carboxylate and hydroxyl groups of the tartrate ligand to the copper ion, as well as confirming the presence of water of hydration.

UV-Vis spectroscopy provides information about the electronic transitions within the complex. For a d⁹ metal complex like copper(II), the UV-Vis spectrum is typically characterized by broad d-d transition bands in the visible region and more intense ligand-to-metal charge transfer (LMCT) bands in the UV region.[3] The position and intensity of these bands are sensitive to the coordination environment of the copper ion.

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol describes a straightforward precipitation method for the synthesis of this compound.

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-